Ipamorelin

Vue d'ensemble

Description

L’ipamoréline est un pentapeptide synthétique qui agit comme un agoniste sélectif du récepteur de la ghréline/de la sécrétagogue de l’hormone de croissance. Elle est connue pour sa capacité à stimuler la libération de l’hormone de croissance par l’hypophyse sans affecter de manière significative d’autres hormones telles que le cortisol .

Méthodes De Préparation

L’ipamoréline est synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l’ajout séquentiel d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les acides aminés utilisés dans la synthèse de l’ipamoréline comprennent l’Aib (acide α-aminoisobutyrique), la His (histidine), la D-2-Nal (D-2-naphtylalanine), la D-Phe (D-phénylalanine) et la Lys (lysine) . Le produit final est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

L’ipamoréline subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du résidu histidine, conduisant à la formation d’oxo-histidine.

Réduction : Les réactions de réduction sont moins fréquentes pour l’ipamoréline, mais peuvent impliquer la réduction des ponts disulfures s’ils sont présents.

Substitution : Des réactions de substitution peuvent se produire au niveau des chaînes latérales des acides aminés, en particulier au niveau du résidu lysine. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d’hydrogène et des agents réducteurs tels que le dithiothréitol (DTT).

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Étudié pour son rôle dans la stimulation de la libération de l’hormone de croissance et ses effets sur la croissance cellulaire et le métabolisme.

Industrie : Utilisé dans le développement de médicaments et de compléments alimentaires améliorant les performances.

Applications De Recherche Scientifique

Growth Hormone Secretion

Ipamorelin has been shown to effectively increase growth hormone levels in various animal models. Studies indicate that it can elevate growth hormone levels by three to thirteen times higher than baseline levels in mice . This potent effect on growth hormone secretion allows researchers to investigate its implications for growth disorders and metabolic syndromes.

| Study | Model | Dose | Growth Hormone Increase |

|---|---|---|---|

| Rats | 80 nmol/kg | Comparable to GHRP-6 | |

| Female Rats | 0-450 μg/day | Dose-dependent increase in longitudinal bone growth |

Tissue Regeneration and Repair

Research suggests that this compound may play a significant role in cellular regeneration and tissue repair. By stimulating growth hormone release, it influences the proliferation of satellite cells responsible for muscle repair and collagen synthesis, which is vital for connective tissues . This property positions this compound as a potential candidate for studies focused on wound healing and muscular tissue growth.

Metabolic Research

This compound's ability to influence lipid mobilization and glucose metabolism has garnered attention in metabolic research. Studies indicate that it may alter lipid profiles and enhance energy homeostasis without adversely affecting insulin sensitivity . This makes it an interesting compound for exploring mechanisms underlying obesity and metabolic syndromes.

| Application | Effect |

|---|---|

| Lipid Mobilization | Enhanced fatty acid utilization |

| Glucose Metabolism | Potential improvement in insulin sensitivity |

Bone Health

In studies involving young adult female rats, treatment with this compound resulted in increased bone mineral content as measured by dual-energy X-ray absorptiometry (DXA). Although volumetric bone mineral density remained unchanged, the increase in bone mass indicates potential applications for treating conditions like osteoporosis .

| Measurement Method | Result |

|---|---|

| DXA | Increased total bone mineral content |

| pQCT | Increased cortical bone mass |

Case Studies

Several case studies have illustrated the efficacy of this compound in various applications:

- Case Study 1 : A study on adult female rats demonstrated that this compound treatment led to significant increases in body weight and tibial bone mineral content over 12 weeks .

- Case Study 2 : Research involving combined administration of Tesamorelin and this compound indicated synergistic effects on lipid metabolism and glucose homeostasis, suggesting broader implications for weight management strategies .

Mécanisme D'action

L’ipamoréline exerce ses effets en se liant aux récepteurs de la ghréline dans le cerveau, en particulier le récepteur de la sécrétagogue de l’hormone de croissance (GHS-R1a). Cette liaison active les cellules de libération de l’hormone de croissance dans l’hypophyse, ce qui conduit à la libération de l’hormone de croissance . Contrairement à d’autres sécrétagogues de l’hormone de croissance, l’ipamoréline n’affecte pas de manière significative les taux de cortisol ou d’hormone adrénocorticotrope (ACTH), ce qui en fait une option plus sélective et contrôlée pour la stimulation de l’hormone de croissance .

Comparaison Avec Des Composés Similaires

L’ipamoréline est souvent comparée à d’autres sécrétagogues de l’hormone de croissance telles que :

Tesamoréline : Un analogue stabilisé du GHRH, utilisé principalement pour traiter la lipodystrophie associée au VIH.

MK-677 : Un composé non peptidique qui mime la ghréline et a une demi-vie plus longue que l’ipamoréline. L’ipamoréline est unique par sa grande sélectivité pour la libération de l’hormone de croissance sans affecter de manière significative les autres hormones, ce qui en fait un choix privilégié pour des applications thérapeutiques spécifiques.

Activité Biologique

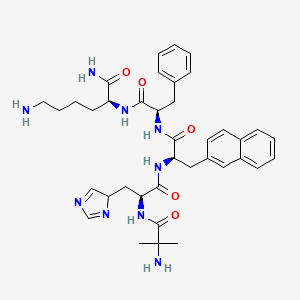

Ipamorelin is a synthetic pentapeptide, specifically a growth hormone secretagogue (GHS), that has garnered attention for its ability to stimulate the release of growth hormone (GH) selectively and effectively. Its structure is denoted as Aib-His-D-2-Nal-D-Phe-Lys-NH2, and it is recognized as a potent agent in both in vitro and in vivo settings. The compound was developed through a chemistry program aimed at creating GHSs that lack certain dipeptides found in earlier peptides like GHRP-1, resulting in a unique profile that emphasizes GH release without significantly affecting other hormones such as cortisol or prolactin .

This compound acts primarily through the ghrelin receptor (GHS-R), which is predominantly located in the hypothalamus and pituitary gland. It exhibits a high selectivity for stimulating GH release compared to other hormones, making it particularly interesting for therapeutic applications. Unlike other GHSs, this compound does not induce significant increases in ACTH or cortisol levels, even at doses far exceeding those required for GH release . This selectivity suggests a potential for fewer side effects related to adrenal activation.

Comparative Potency

In studies comparing this compound with other GHSs, it has shown comparable efficacy to GHRP-6 while demonstrating a lower systemic clearance rate. For instance, in pentobarbital-anesthetized rats, the effective dose (ED50) for this compound was found to be 80 nmol/kg with an Emax of 1545 ng GH/ml plasma, closely matching the performance of GHRP-6 .

In Vivo Studies

Weight Gain and GH Release

Chronic administration of this compound has been shown to stimulate body weight gain and enhance GH release in various animal models. In a study involving young female rats treated daily with this compound for 21 days, significant increases in body weight were observed compared to control groups. The study also noted that basal GH release was higher in the this compound-treated group than in controls, indicating its effectiveness in promoting GH secretion without leading to desensitization of the GH response .

Bone Growth Effects

this compound has also been investigated for its effects on longitudinal bone growth. In adult female rats receiving subcutaneous injections over 15 days, results indicated a dose-dependent increase in bone growth rate (LGR) alongside weight gain. Notably, LGR increased from 42 microm/day in control groups to 52 microm/day in those treated with the highest dose of this compound (450 µg/day) .

Summary of Key Findings

| Study Parameter | This compound | GHRP-6 | GHRH |

|---|---|---|---|

| ED50 (nmol/kg) | 80 | 115 | Not specified |

| Emax (ng GH/ml) | 1545 | 1167 | Not applicable |

| Weight Gain Increase (%) | Significant | Significant | Moderate |

| Effect on ACTH/Cortisol | No significant change | Increased | Increased |

| Bone Growth Rate Increase | Dose-dependent | Not specified | Not specified |

Clinical Implications

The unique profile of this compound makes it a candidate for clinical applications where selective GH stimulation is desired without unwanted hormonal side effects. Potential areas for research include:

- Growth Hormone Deficiency: Investigating its use in children with growth retardation.

- Muscle Wasting Disorders: Evaluating efficacy in conditions leading to muscle loss.

- Postoperative Recovery: Exploring benefits in enhancing recovery through improved metabolic profiles.

Case Studies

In clinical settings, preliminary studies have shown that this compound can be well-tolerated among patients undergoing surgery, with no significant adverse effects reported compared to placebo treatments . A double-blind study involving postoperative ileus patients demonstrated that while this compound was well tolerated, it did not significantly outperform placebo concerning recovery metrics .

Propriétés

Numéro CAS |

170851-70-4 |

|---|---|

Formule moléculaire |

C38H49N9O5 |

Poids moléculaire |

711.9 g/mol |

Nom IUPAC |

6-amino-2-[[2-[[2-[[2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |

InChI |

InChI=1S/C38H49N9O5/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52) |

Clé InChI |

NEHWBYHLYZGBNO-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N |

SMILES isomérique |

CC(C)(C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N |

SMILES canonique |

CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N |

Apparence |

Solid powder |

Densité |

1.3±0.1 g/cm3 |

Key on ui other cas no. |

170851-70-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

XXXFK |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ipamorelin; NNC-26-0161; NNC 26-0161; NNC26-0161; NNC-260161; NNC 260161; NNC260161. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.